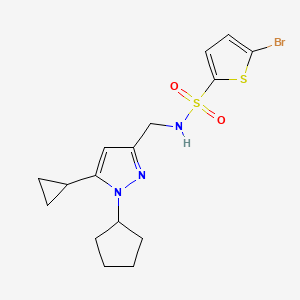

5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2S2/c17-15-7-8-16(23-15)24(21,22)18-10-12-9-14(11-5-6-11)20(19-12)13-3-1-2-4-13/h7-9,11,13,18H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIOVLRMXVNCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=C(S3)Br)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₆H₂₀BrN₃O₂S₂

- Molecular Weight : 430.4 g/mol

- CAS Number : 1448063-65-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiophene sulfonamide group suggests potential inhibition of carbonic anhydrase and cyclooxygenase enzymes, which are crucial in various physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives containing sulfonamide moieties can inhibit cyclooxygenase (COX) enzymes, leading to reduced tumor proliferation:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.4 | COX inhibition |

| CaCo-2 (Colon) | 12.8 | Apoptosis induction |

| MCF-7 (Breast) | 10.2 | Cell cycle arrest |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. It demonstrated moderate to strong antibacterial activity against various strains:

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Salmonella typhi | 18 | Strong |

| Bacillus subtilis | 15 | Moderate |

| Escherichia coli | 10 | Weak |

These results suggest that the compound could serve as a lead for developing new antibiotics.

Case Studies

- In Vitro Evaluation of Antitumor Effects : A study conducted on the effects of pyrazole derivatives, including the target compound, revealed significant inhibition of cell growth in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

- Antibacterial Screening : Another research focused on sulfonamide derivatives showed that compounds with similar structures exhibited strong inhibitory effects on urease and acetylcholinesterase, indicating potential applications in treating infections and neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by the following:

- Bromine atom at the 5-position.

- Thiophene ring substituted with a sulfonamide group.

- A pyrazole moiety linked to a cyclopentyl and cyclopropyl group.

The molecular weight of this compound is approximately 430.4 g/mol, indicating its complexity and potential for diverse interactions in biological systems .

Anti-inflammatory Agents

Research indicates that sulfonamide derivatives, including those related to pyrazole compounds, exhibit significant anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 activity, leading to reduced inflammation and pain relief .

Anticancer Activity

The structure of 5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide suggests potential anticancer properties. Compounds containing pyrazole rings have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of specific signaling pathways .

Enzyme Inhibition

The compound's interaction with specific biological targets makes it a candidate for enzyme inhibition studies. For instance, the ability to modulate enzymes involved in metabolic pathways could lead to novel therapeutic strategies against diseases such as diabetes or obesity. Research into the structure-activity relationship (SAR) of similar compounds has provided insights into optimizing their efficacy as enzyme inhibitors .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with other sulfonamide derivatives, but its distinct substitution pattern differentiates it from analogues. Key comparisons include:

Key Observations :

- Steric Hindrance : The cyclopentyl and cyclopropyl groups on the pyrazole introduce significant steric bulk, which may reduce metabolic degradation compared to less-substituted triazole derivatives (e.g., 827593-21-5) .

- Synthetic Complexity : Compound 2w requires a naphthalene-sulfonamide coupling step, whereas the target compound’s synthesis focuses on pyrazole alkylation, reflecting divergent strategies for optimizing bioavailability .

Q & A

Basic: What are the standard synthetic routes for preparing 5-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves two key steps:

Pyrazole Core Formation : Cyclization of cyclopropyl hydrazine with a ketone precursor under acidic/basic conditions to generate the 1-cyclopentyl-5-cyclopropyl-1H-pyrazole intermediate .

Sulfonamide Coupling : Reaction of 5-bromothiophene-2-sulfonyl chloride with the pyrazole-methylamine derivative. This step often employs coupling agents like N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) to facilitate amide bond formation .

Key Parameters : Solvent choice (e.g., DCM vs. THF), stoichiometry of coupling agents, and reaction time (typically 12-24 hours under inert atmosphere).

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for cyclopropane (δ ~1.0-2.0 ppm), cyclopentyl (δ ~1.5-2.5 ppm), and thiophene protons (δ ~6.5-7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from sterically hindered substituents .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and bromine isotope pattern .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry of the pyrazole and thiophene rings .

Advanced: How can researchers optimize reaction conditions to improve yields during the sulfonamide coupling step?

Methodological Answer:

- Catalyst Screening : Compare TiCl4 (Protocol A, 60-70% yield) vs. DCC/DMAP (Protocol B, 80-85% yield) for efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .

- Design of Experiments (DoE) : Use factorial design to evaluate interactions between solvent, catalyst, and temperature .

Advanced: How to resolve discrepancies in NMR data when characterizing the cyclopropane and cyclopentyl substituents?

Methodological Answer:

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational flexibility in cyclopropane/cyclopentyl groups .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) to identify characteristic shifts .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Basic: What initial bioactivity assays are recommended for evaluating this compound's potential therapeutic applications?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO2 hydration .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Profiling : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced: What strategies can be employed to elucidate the structure-activity relationship (SAR) of this compound's derivatives?

Methodological Answer:

- Systematic Substituent Variation : Modify the cyclopropyl, cyclopentyl, or bromothiophene groups to assess impact on bioactivity .

- Pharmacophore Modeling : Identify critical hydrogen-bonding (sulfonamide) and hydrophobic (cyclopropane) motifs using software like Schrödinger .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using linear regression models .

Advanced: How to address low solubility in aqueous media during biological testing?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen .

- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Basic: What computational tools are suitable for predicting the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with enzyme active sites (e.g., carbonic anhydrase) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.